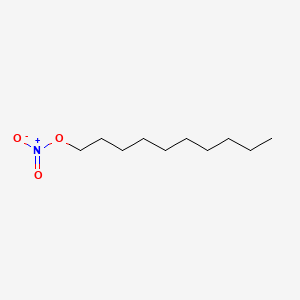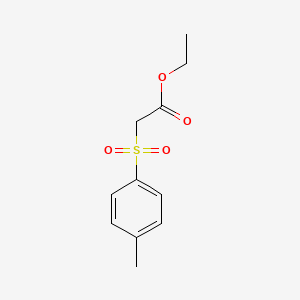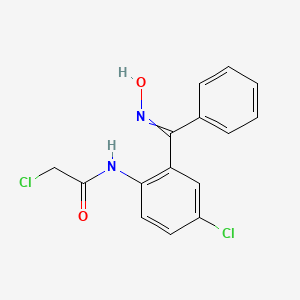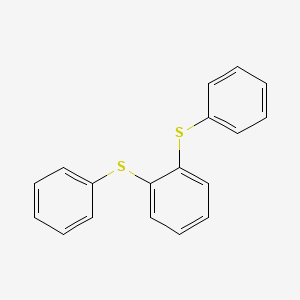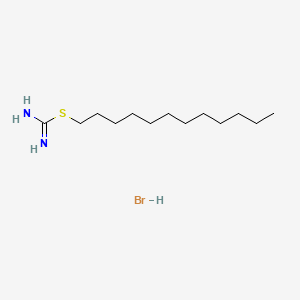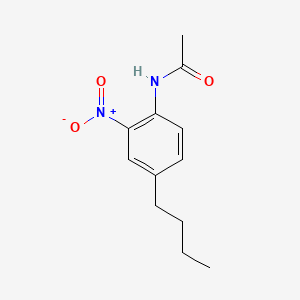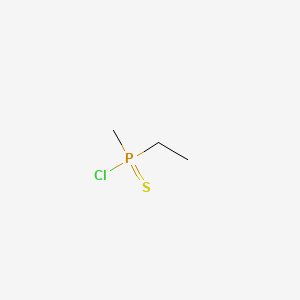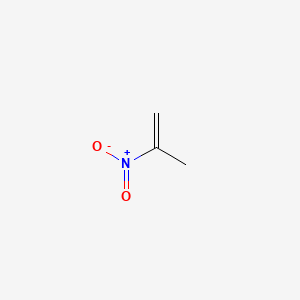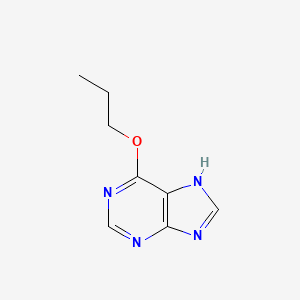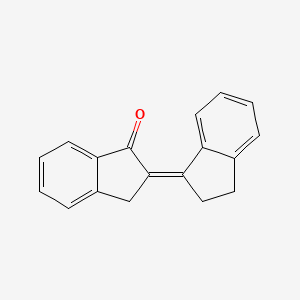
2-茚亚基-1-茚酮
描述
2-Indanylidene-1-indanone is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Indanylidene-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Indanylidene-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Indanylidene-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary targets of 2-Indanylidene-1-indanone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Indanone-containing scaffolds are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . The specific pathways and downstream effects influenced by 2-Indanylidene-1-indanone remain to be elucidated.
Result of Action
Some indanone derivatives have been reported to have various biological applications like anti-inflammatory, analgesic, antimicrobial, anti-HIV, anti-cholinergic, anticancer, and anti-malarial activities . .
生化分析
Biochemical Properties
2-Indanylidene-1-indanone plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been explored as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system . By inhibiting these enzymes, 2-Indanylidene-1-indanone can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound has shown interactions with tubulin, a protein that is crucial for cell division and structure . These interactions suggest that 2-Indanylidene-1-indanone may have potential as an anti-cancer agent by disrupting cell division in cancer cells.
Cellular Effects
2-Indanylidene-1-indanone affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Indanylidene-1-indanone can inhibit cell proliferation by interfering with the tubulin polymerization process . This disruption leads to cell cycle arrest and apoptosis, thereby reducing tumor growth. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis . These effects highlight the potential of 2-Indanylidene-1-indanone as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2-Indanylidene-1-indanone involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-Indanylidene-1-indanone binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, it interacts with tubulin, inhibiting its polymerization and disrupting the microtubule network essential for cell division . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Indanylidene-1-indanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 2-Indanylidene-1-indanone has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Indanylidene-1-indanone vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Indanylidene-1-indanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Indanylidene-1-indanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations, including oxidation and reduction reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 2-Indanylidene-1-indanone can affect metabolic flux and alter metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Indanylidene-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Indanylidene-1-indanone can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 2-Indanylidene-1-indanone within tissues can also vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Indanylidene-1-indanone plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications of 2-Indanylidene-1-indanone can influence its localization to specific compartments or organelles. For instance, the presence of nuclear localization signals can direct the compound to the nucleus, where it can modulate gene expression and transcriptional activity . Understanding the subcellular localization of 2-Indanylidene-1-indanone is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-15-8-4-2-6-13(15)11-17(18)16-10-9-12-5-1-3-7-14(12)16/h1-8H,9-11H2/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGCNJMFHOCJEH-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC3=CC=CC=C3C2=O)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/2\CC3=CC=CC=C3C2=O)/C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


